molecular formula C17H16N2O2S2 B2401129 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396715-17-5

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2401129
CAS No.: 1396715-17-5
M. Wt: 344.45
InChI Key: IXBWKTBADRNGOH-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a benzothiazole-derived compound featuring a cyclopropyl group, a hydroxyl group, and a thiophen-2-yl moiety on its ethyl side chain. The benzo[d]thiazole core is a privileged scaffold in medicinal chemistry due to its versatility in binding to biological targets, including enzymes and receptors involved in inflammation, cancer, and infectious diseases . The cyclopropyl group introduces steric constraints that may enhance metabolic stability, while the thiophene ring contributes to π-π interactions in target binding.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c20-15(16-19-12-4-1-2-5-13(12)23-16)18-10-17(21,11-7-8-11)14-6-3-9-22-14/h1-6,9,11,21H,7-8,10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBWKTBADRNGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=NC3=CC=CC=C3S2)(C4=CC=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]thiazole core, followed by the introduction of the cyclopropyl and thiophenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, which are commonly associated with the presence of the thiazole ring. Thiazole derivatives are known to inhibit bacterial growth by disrupting cellular processes.

Mechanism of Action :

  • Inhibition of bacterial lipid biosynthesis.
  • Disruption of cell membrane integrity.

Case Study :
Research on related thiazole compounds has shown promising results against various bacterial strains, suggesting that N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide may exhibit similar efficacy.

Microbial Strain Activity Level Mechanism
Gram-positive bacteriaModerateLipid biosynthesis inhibition
Gram-negative bacteriaStrongMembrane disruption

Anticancer Activity

The compound has potential as an anticancer agent, particularly against breast cancer and other malignancies. The thiazole moiety is critical for its activity due to its ability to inhibit tubulin polymerization, which is essential for cancer cell proliferation.

Mechanism of Action :

  • Inhibition of tubulin polymerization.

Case Study :
In vitro studies have demonstrated that thiazole-containing compounds can significantly reduce the viability of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer).

Cell Line IC50 Value (µM) Mechanism
MCF70.5Tubulin polymerization inhibition
A5490.8Tubulin polymerization inhibition

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings indicate that:

  • Substituents on the thiazole ring significantly influence antimicrobial and anticancer activities.
  • Electron-withdrawing groups enhance potency against cancer cells.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Pharmacological Profiles

  • Antimicrobial and Antitubercular Activity: N-(Benzothiazol-2-ylmethyl)acetamide derivatives () with thiophen-2-yl groups demonstrate moderate antitubercular activity, highlighting the role of thiophene in targeting mycobacterial enzymes .
  • Antioxidant/Cytoprotective Effects: Methoxyphenyl-substituted benzothiazoles () suppress reactive oxygen species (ROS) generation, suggesting that electron-donating groups (e.g., methoxy) enhance antioxidant capacity .

Hypotheses for Target Compound:

  • The cyclopropyl-thiophene combination could synergize to improve target binding affinity and metabolic stability relative to naphthalene or methoxyphenyl derivatives.

Challenges and Opportunities

  • Synthetic Challenges: Low yields in cyclopropane-containing analogues (e.g., 3g: 10.2%) suggest a need for optimized coupling conditions or protective group strategies .
  • Biological Testing Gap: The evidence lacks direct data on the target compound’s activity. Future studies should prioritize assays aligned with related compounds’ profiles (e.g., antitubercular, neuroprotective).
  • Structural Optimization: Hybridizing features from high-yield compounds (e.g., thiophene-acetamide derivatives in ) with cyclopropane motifs may balance synthetic feasibility and bioactivity .

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide, also referred to as compound CT1011344569, is a complex organic molecule with notable potential in medicinal chemistry. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.

Molecular Structure

The chemical formula for this compound is C18H21NO4S, with a molecular weight of 347.43 g/mol. The structure features a benzo[d]thiazole core, which is known for its diverse biological activities.

PropertyValue
Chemical FormulaC18H21NO4S
Molecular Weight347.42864 g/mol
IUPAC NameN-[(2S)-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,6-dimethoxybenzamide
SMILESCOc1cccc(OC)c1C(=O)NCC(O)(C2CC2)c3cccs3

Structural Representation

The structural representation of the compound can be derived from its SMILES notation and InChI format, allowing for computational modeling and further analysis in drug discovery contexts.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzamide have shown IC50 values ranging from 0.55 to 5.85 µM against various cancer cell lines, including MCF-7 and A549 .

Case Studies

  • Antiproliferative Activity : A study evaluating the antiproliferative effects of benzamide derivatives noted that certain compounds demonstrated growth inhibition in the range of 0.2–1.7 µM against human cancer cell lines . The compound N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide was highlighted for its effectiveness against VEGFR-2 with an IC50 value indicating strong potential for cancer treatment.
  • Mechanism of Action : The biological activity of these compounds is often linked to their ability to inhibit key cellular pathways involved in cancer proliferation. For example, some derivatives were noted to induce apoptosis in cancer cells through caspase activation and reduction in TNF-α levels .

Other Pharmacological Effects

Beyond anticancer properties, compounds within this chemical class have been reported to exhibit various biological activities:

  • Anti-inflammatory : Some derivatives have shown potential in reducing inflammatory responses.
  • Antiviral and Antibacterial : Certain benzothiazole derivatives have demonstrated efficacy against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa .

Current Research Trends

Ongoing research is focused on optimizing the pharmacological properties of this compound through:

  • Structural Modifications : Enhancing bioavailability and specificity towards cancer targets.
  • Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.
  • In Vivo Studies : Transitioning from in vitro findings to animal models to assess therapeutic efficacy and safety.

Q & A

Q. What are the optimal synthetic routes for N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide?

The synthesis typically involves multi-step reactions starting with thiophene derivatives and benzo[d]thiazole precursors. Key steps include:

  • Cyclopropane ring formation : Reacting thiophene-containing intermediates with cyclopropane precursors under controlled temperature (e.g., 60–80°C) in solvents like acetonitrile or DMF .
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the cyclopropyl-hydroxy-thiophene moiety to the benzo[d]thiazole-2-carboxylic acid .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >90% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming regiochemistry, particularly distinguishing between thiophene (δ 6.8–7.5 ppm) and benzo[d]thiazole (δ 7.9–8.3 ppm) protons .
  • X-ray crystallography : Resolves stereochemistry at the cyclopropyl-hydroxy center and confirms hydrogen-bonding interactions (e.g., O–H⋯N between hydroxyl and thiazole nitrogen) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 415.1 [M+H]+^+) .

Q. What initial biological screening assays are recommended for evaluating its bioactivity?

  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s thiazole-thiophene motif for ATP-binding site interactions .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms?

  • Geometry optimization : B3LYP/6-311G(d,p) calculations predict bond angles (e.g., cyclopropyl C–C–C ~60°) and charge distribution on the thiophene ring .
  • Reactivity analysis : Fukui indices identify nucleophilic sites (e.g., thiophene C-5) for electrophilic substitution .
  • Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, explaining solubility trends in DMSO vs. water .

Q. What strategies resolve contradictions in reported biological activity data?

  • Structural variability : Compare analogs with substituent changes (e.g., replacing cyclopropyl with methyl groups) to isolate bioactivity contributors .
  • Assay standardization : Control for pH (e.g., thiophene’s sensitivity to acidic conditions) and solvent effects (DMSO concentration ≤1%) .
  • Metabolic stability : LC-MS/MS assays in liver microsomes assess degradation rates, clarifying discrepancies between in vitro and in vivo results .

Q. How do molecular docking and dynamics simulations explain target interactions?

  • Docking studies (AutoDock Vina) : The benzo[d]thiazole moiety binds EGFR’s hydrophobic pocket (binding energy ≤−8.5 kcal/mol), while the hydroxyl group forms hydrogen bonds with Thr766 .
  • MD simulations (GROMACS) : 100-ns trajectories reveal stable binding with RMSD <2 Å, validating the compound’s potential as a kinase inhibitor .

Q. What synthetic modifications enhance metabolic stability without compromising activity?

  • Deuterium incorporation : Replace hydroxyl hydrogens with deuterium to slow CYP450-mediated oxidation .
  • Prodrug design : Mask the hydroxyl group as a phosphate ester, improving plasma half-life from 2.1 to 6.8 hours in rodent models .

Methodological Notes

  • Contradiction management : Conflicting bioactivity data may arise from assay conditions (e.g., oxygen sensitivity of thiophene derivatives). Replicate experiments under inert atmospheres .
  • Data validation : Cross-reference crystallographic data (CCDC entries) with computational models to confirm stereochemical assignments .

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